molecular formula C17H17NO B13036305 1-Amino-1-(2-anthryl)propan-2-OL

1-Amino-1-(2-anthryl)propan-2-OL

Cat. No.: B13036305
M. Wt: 251.32 g/mol
InChI Key: IEUXOJZOMJGBBC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-1-(2-anthryl)propan-2-OL involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production .

Chemical Reactions Analysis

1-Amino-1-(2-anthryl)propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(2-anthryl)propan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The anthryl group may interact with hydrophobic pockets in proteins, affecting their function .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-amino-1-anthracen-2-ylpropan-2-ol

InChI

InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3

InChI Key

IEUXOJZOMJGBBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

Origin of Product

United States

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